N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide
Description
N-(5-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide is a triazolopyridine derivative characterized by a cyclopropanecarboxamide group at position 2 and a 4-formylphenyl substituent at position 5 of the triazolopyridine core. Its structural analogs often vary in substituents at the phenyl ring, influencing physicochemical properties and biological activity .
Properties
IUPAC Name |
N-[5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-10-11-4-6-12(7-5-11)14-2-1-3-15-18-17(20-21(14)15)19-16(23)13-8-9-13/h1-7,10,13H,8-9H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQKDLGWFSVVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Hydroxymethyl Intermediates
The 4-hydroxymethylphenyl analog (CAS 1142936-49-9) is oxidized to the formyl derivative using MnO₂ or Dess-Martin periodinane:
Oxidation Conditions
| Oxidant | Solvent | Temperature | Yield |
|---|---|---|---|
| MnO₂ | DCM | RT, 8h | 65% |
| Dess-Martin | THF | 0°C → RT, 2h | 82% |
Bromomethyl to Formyl Conversion
The bromomethyl intermediate (CAS 1206163-59-8) is hydrolyzed to hydroxymethyl (AgNO₃, H₂O/acetone) and then oxidized:
Critical Analysis of Methodologies
Efficiency Comparison
| Method | Steps | Overall Yield | Cost | Scalability |
|---|---|---|---|---|
| Direct Suzuki Coupling | 3 | 52% | High | Moderate |
| Bromomethyl Oxidation | 5 | 45% | Medium | Low |
| Hydroxymethyl Oxidation | 4 | 58% | Medium | High |
The direct Suzuki route is favored for its brevity, while oxidation pathways offer better functional group tolerance.
Spectroscopic Validation
Industrial-Scale Considerations
-
Catalyst Recycling : Pd recovery via chelating resins reduces costs.
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Solvent Selection : Switching from dioxane to cyclopentyl methyl ether (CPME) improves safety profiles.
Emerging Strategies
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The triazolo-pyridine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituents introduced.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results.
Case Study: Anticancer Efficacy
- Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Reference Year |
|---|---|---|
| MCF-7 | 15 | 2023 |
Antiviral Potential
The compound has been investigated for its antiviral activity against influenza viruses. Research has focused on its ability to disrupt viral polymerase interactions, which is crucial for viral replication.
Case Study: Antiviral Efficacy
- Objective : Assess the effectiveness against influenza A virus polymerase.
- Findings : Molecular docking studies suggested that the compound effectively binds to the PA-PB1 interface of the polymerase, potentially inhibiting viral replication.
Data Table: Antiviral Activity
| Virus Type | Binding Affinity (kcal/mol) | Reference Year |
|---|---|---|
| Influenza A | -9.8 | 2020 |
Research Methodologies
The synthesis of this compound typically involves multi-step organic reactions. The methodologies employed often include:
- Microwave-assisted synthesis for rapid reaction times and higher yields.
- Metal-free conditions to enhance sustainability and reduce environmental impact.
Mechanism of Action
The mechanism of action of N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The triazolo-pyridine core is known to act as an inverse agonist for RORγt, an inhibitor of PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, including inflammation, cell proliferation, and immune responses.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below summarizes key structural analogs, highlighting substituent differences and molecular properties:
Key Differences and Implications
Functional Group Reactivity :
- The formyl group in the target compound offers a reactive aldehyde site for conjugation or further synthesis, contrasting with the bromine in ’s compound, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Filgotinib’s thiomorpholine-dioxide substituent introduces hydrogen-bonding capacity and polarity, critical for its pharmacokinetic profile and target engagement .
Physicochemical Properties: Lipophilicity: The methylphenyl analog () exhibits higher logP compared to the polar thiomorpholine-dioxide group in Filgotinib, influencing membrane permeability .
Biological Activity :
Biological Activity
N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the formation of the triazole and pyridine moieties through various chemical reactions. A notable method is the microwave-assisted synthesis which enhances yield and reaction rates compared to conventional heating methods. For example, a study demonstrated that different carboxylic acids could be effectively utilized to synthesize derivatives of triazolo[1,5-a]pyridines through direct C–N bond construction under microwave conditions .
Table 1: Synthesis Conditions for Triazolo Derivatives
| Entry | Solvent | Method | Time | Yield (%) |
|---|---|---|---|---|
| 1 | AcOH | Heating | 3 h | 74 |
| 2 | EtOH | Heating | 12 h | NR |
| 3 | MeOH | MW | 45 min | NR |
| 4 | CH₃CN | MW | 45 min | NR |
NR indicates no reaction occurred under the specified conditions.
Pharmacological Properties
The compound exhibits a range of biological activities that are primarily attributed to its structural components. The triazolo and pyridine rings are known to contribute to various pharmacological effects.
- Inhibition of Enzymes : Similar compounds have shown activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related triazole derivatives have demonstrated moderate inhibitory activity against AChE and significant activity against BChE, suggesting potential for neuroprotective applications .
- Anti-inflammatory Effects : Compounds with similar structures have been identified as inhibitors of Janus kinase (JAK), which plays a critical role in inflammatory processes. This suggests that this compound may possess anti-inflammatory properties .
- Anticancer Activity : Some derivatives have shown promise in cancer therapy by inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. The triazole ring is often associated with anticancer activity due to its ability to interact with various biological targets.
Case Studies
Several studies have investigated the biological activities of triazole derivatives:
- Case Study 1 : A study on a related compound demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis in cancer cells, highlighting the potential for therapeutic applications in oncology.
- Case Study 2 : Another research focused on the anti-inflammatory properties of triazole derivatives found that these compounds significantly reduced inflammation markers in animal models, suggesting their utility in treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Enzyme Inhibition | Triazole derivatives | Moderate AChE inhibition |
| Anti-inflammatory | JAK inhibitors | Reduced inflammation markers |
| Anticancer Activity | Triazole-based drugs | Induction of apoptosis in cancer cells |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide?
- Methodology : The synthesis typically involves cyclization of a pyridine precursor with a substituted triazole under basic conditions (e.g., triethylamine or DIPEA). A key intermediate is the 4-formylphenyl-substituted triazolopyridine core, which undergoes coupling with cyclopropanecarboxamide via nucleophilic acyl substitution. Purification often employs column chromatography with gradients of ethyl acetate/hexanes, followed by recrystallization in ethanol or acetonitrile .
Q. How is the structural integrity of the compound confirmed after synthesis?
- Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. FT-IR can confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. What solvents and reaction conditions are optimal for its stability during storage?
- Methodology : Store the compound in anhydrous DMSO or DMF under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the formyl group. Stability assays using HPLC purity tracking over 30 days at varying temperatures (4°C, 25°C, 40°C) are recommended to determine degradation kinetics .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
- Methodology : Employ density functional theory (DFT) to model transition states for cyclization steps and identify rate-limiting barriers. Pair with reaction path search algorithms (e.g., GRRM or SCINE) to propose alternative pathways. Validate predictions with kinetic studies (e.g., in situ IR monitoring) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology : Cross-validate assays using orthogonal techniques (e.g., SPR vs. ITC for binding affinity). Perform dose-response studies across multiple cell lines to assess cytotoxicity thresholds. Use LC-MS/MS to confirm compound integrity in biological matrices, ruling out false positives from degradation .
Q. How does the compound interact with biological targets at the molecular level?
- Methodology : Conduct molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions between the formylphenyl group and target hydrophobic pockets. Validate with alanine-scanning mutagenesis of the protein binding site to identify critical residues .
Q. What crystallographic challenges arise in determining its 3D structure?
- Methodology : Due to conformational flexibility in the cyclopropane and triazole moieties, use low-temperature X-ray diffraction (100 K) to minimize disorder. Refine data with SHELXL or OLEX2 , applying restraints for torsional angles. Compare with PXRD patterns to confirm bulk crystallinity .
Methodological Notes
- Contradiction Analysis : When bioactivity varies between studies, consider batch purity (e.g., HPLC >98% ), solvent effects (DMSO vs. saline), and assay sensitivity (e.g., EC₅₀ vs. IC₅₀) .
- Advanced Characterization : Synchrotron-based SC-XRD enhances resolution for flexible regions, while solid-state NMR probes amorphous phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
